3-Formyl-5-hydroxy-N-methylbenzamide
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Overview
Description
3-Formyl-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzamide, characterized by the presence of formyl and hydroxy groups on the benzene ring, along with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-5-hydroxy-N-methylbenzamide typically involves the formylation of 5-hydroxy-N-methylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to introduce the formyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to achieve the highest efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-hydroxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 3-Carboxy-5-hydroxy-N-methylbenzamide.
Reduction: 3-Hydroxymethyl-5-hydroxy-N-methylbenzamide.
Substitution: 3-Formyl-5-chloro-N-methylbenzamide.
Scientific Research Applications
3-Formyl-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-4-hydroxy-N-methylbenzamide
- 3-Formyl-5-hydroxy-N-ethylbenzamide
- 3-Formyl-5-methoxy-N-methylbenzamide
Uniqueness
3-Formyl-5-hydroxy-N-methylbenzamide is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-formyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)7-2-6(5-11)3-8(12)4-7/h2-5,12H,1H3,(H,10,13) |
InChI Key |
CVUDODJJTBCVQP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C=O)O |
Origin of Product |
United States |
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